molecular formula C13H16F3N3O B7543872 N-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxamide

N-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxamide

Cat. No. B7543872
M. Wt: 287.28 g/mol
InChI Key: UIYBPJUHWFJWAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxamide, also known as TFMPA, is a chemical compound that has been extensively studied in the field of neuroscience. TFMPA is a selective antagonist of the ionotropic glutamate receptor subtype, AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor. AMPA receptors are important for fast excitatory synaptic transmission in the central nervous system.

Mechanism of Action

N-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxamide is a selective antagonist of the AMPA receptor. It binds to the receptor and prevents the binding of glutamate, the natural ligand of the receptor. This results in the inhibition of the excitatory synaptic transmission mediated by the AMPA receptor.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the induction of long-term potentiation (LTP), a process that is important for learning and memory. This compound has also been shown to reduce the severity of neuropathic pain in animal models. In addition, this compound has been shown to protect against neurotoxicity induced by glutamate.

Advantages and Limitations for Lab Experiments

One of the advantages of N-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxamide is its high selectivity for the AMPA receptor. This allows researchers to selectively inhibit the activity of the AMPA receptor without affecting other receptors. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxamide. One area of interest is the role of AMPA receptors in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of more selective AMPA receptor antagonists that can be used in clinical settings. Finally, there is interest in investigating the potential therapeutic uses of this compound in the treatment of pain and addiction.

Synthesis Methods

N-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-chloro-5-trifluoromethylpyridine with piperidine-3-carboxylic acid, followed by N-methylation of the piperidine nitrogen. The final product is obtained after purification using column chromatography.

Scientific Research Applications

N-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxamide has been extensively used in scientific research to investigate the role of AMPA receptors in various physiological processes. It has been used to study the role of AMPA receptors in synaptic plasticity, learning, and memory. This compound has also been used to investigate the role of AMPA receptors in pain perception, addiction, and neurodegenerative diseases.

properties

IUPAC Name

N-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N3O/c1-17-12(20)9-3-2-6-19(8-9)11-5-4-10(7-18-11)13(14,15)16/h4-5,7,9H,2-3,6,8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYBPJUHWFJWAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCCN(C1)C2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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